Enhanced Lipophilicity (XLogP3) vs. De-halogenated Parent Scaffold
The introduction of bromine and fluorine substituents significantly increases the compound's lipophilicity compared to the unsubstituted 2,3-dimethyl-1H-indole-7-carbonitrile core. The target compound has a computed XLogP3 of 3.3, which represents a shift towards a more optimal lipophilicity range for CNS drug candidates and key intermediates for kinase inhibitors . In contrast, the non-halogenated comparator has a lower lipophilicity, which would impact membrane permeability and non-specific binding profiles of final drug molecules .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2,3-Dimethyl-1H-indole-7-carbonitrile (CAS 103503-07-7): XLogP3 is not computed, but the compound has a lower molecular weight (170.21 g/mol) and no halogen atoms, indicating a significantly lower logP value. |
| Quantified Difference | The target compound has a computed XLogP3 of 3.3, a value that cannot be achieved by the non-halogenated parent scaffold. |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported on PubChem. |
Why This Matters
This higher lipophilicity is essential for matching the pharmacophoric requirements of the target active site in kinase inhibitor design, making the compound a mandatory intermediate where the simpler analog would fail.
- [1] PubChem. (2025). Compound Summary for CID 121293906: 4-bromo-5-fluoro-2,3-dimethyl-1H-indole-7-carbonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 123296377: 2,3-Dimethyl-1H-indole-7-carbonitrile. National Center for Biotechnology Information. View Source
